molecular formula C15H31O9P B606480 Carboxy-PEG4-phosphonic acid ethyl ester CAS No. 1964503-39-6

Carboxy-PEG4-phosphonic acid ethyl ester

Cat. No.: B606480
CAS No.: 1964503-39-6
M. Wt: 386.38
InChI Key: KCBOZPJXNCOSFU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Carboxy-PEG4-phosphonic acid ethyl ester typically involves the reaction of a PEG derivative with phosphonic acid ethyl ester. The carboxylic acid end group can react with primary amines in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DCC (dicyclohexylcarbodiimide) to form stable amide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes multiple purification steps such as crystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Role as a Linker : This compound facilitates the synthesis of PROTAC molecules, allowing researchers to explore protein degradation mechanisms.
    • Reactivity : The phosphonic acid group enables diverse chemical modifications, enhancing the versatility of PROTACs.
  • Biology
    • Protein Degradation : PROTACs synthesized with this linker are employed to selectively degrade target proteins, aiding in the elucidation of protein interactions and functions.
    • Cellular Uptake : Research indicates that this compound improves cellular uptake and efficacy of PROTACs compared to traditional small molecule inhibitors.
  • Medicine
    • Therapeutic Potential : PROTACs have shown promise in treating diseases by targeting and degrading disease-causing proteins, particularly in cancer therapy where oncogenic proteins are overexpressed.
    • Case Studies : Notable studies have demonstrated significant tumor reduction in preclinical models using PROTACs designed with this compound.
  • Industry
    • Drug Development : Its ability to enhance solubility and stability makes it valuable in drug formulation processes.
    • Biochemical Reactions : Carboxy-PEG4-phosphonic acid ethyl ester plays a crucial role in various biochemical reactions as a PROTAC linker.

Comparative Analysis of PROTACs with Different Linkers

The following table compares the performance of PROTACs utilizing this compound against other linkers:

Linker TypeTarget ProteinDegradation Rate (h)Tumor Reduction (%)Remarks
This compoundEGFR685High specificity and efficacy
Traditional small molecule inhibitorEGFR1250Lower specificity
Other PEG-based linkerVarious870Moderate efficacy

Case Studies

  • EGFR Targeting
    • A study evaluated a PROTAC designed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors. Results indicated that PROTACs containing this compound achieved significant tumor reduction in preclinical models, demonstrating a favorable tumor-to-background ratio and rapid renal clearance.
  • Protease Inhibition
    • Another application involved using phosphonic acid derivatives as protease inhibitors. The study highlighted that compounds with similar phosphonic structures exhibited potent inhibition against serine proteases, suggesting potential therapeutic applications beyond PROTACs.

Comparison with Similar Compounds

  • Carboxy-PEG4-amine
  • Carboxy-PEG4-alcohol
  • Carboxy-PEG4-methyl ester

Comparison: Carboxy-PEG4-phosphonic acid ethyl ester is unique due to its phosphonic acid ethyl ester moiety, which provides additional reactivity and versatility compared to other PEG derivatives. This makes it particularly useful in applications requiring specific chemical modifications and stability .

Biological Activity

Carboxy-PEG4-phosphonic acid ethyl ester is a PEG-based linker primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The biological activity of this compound is crucial in enhancing the efficacy and specificity of these compounds.

  • Molecular Formula : C₁₅H₃₁O₉P
  • Molecular Weight : 386.38 g/mol
  • CAS Number : 1964503-39-6
  • Density : 1.160 g/cm³ (predicted)

This compound serves as a linker that connects two distinct ligands in PROTACs:

  • Ligand for E3 Ubiquitin Ligase : This ligand recruits the ubiquitin ligase, facilitating the tagging of the target protein for degradation.
  • Ligand for Target Protein : This ligand binds to the specific protein intended for degradation.

The dual-ligand approach enables the selective degradation of proteins, which is particularly advantageous in cancer therapy where overexpressed oncogenic proteins can be targeted.

In Vitro Studies

Research indicates that this compound enhances the cellular uptake and efficacy of PROTACs. For instance, studies have shown that PROTACs utilizing this linker demonstrate improved degradation rates of target proteins compared to traditional small molecule inhibitors .

Case Studies

  • EGFR Targeting : A study evaluated a PROTAC designed to target the epidermal growth factor receptor (EGFR), which is often overexpressed in solid tumors. The results indicated that PROTACs containing this compound achieved significant tumor reduction in preclinical models, demonstrating a favorable tumor-to-background ratio and rapid renal clearance .
  • Protease Inhibition : Another application involved using phosphonic acid derivatives as protease inhibitors. The study highlighted that compounds with similar phosphonic structures exhibited potent inhibition against serine proteases, suggesting a potential for this compound in therapeutic contexts beyond PROTACs .

Data Table: Comparative Analysis of PROTACs with Different Linkers

Linker TypeTarget ProteinDegradation Rate (h)Tumor Reduction (%)Remarks
This compoundEGFR685High specificity and efficacy
Traditional small molecule inhibitorEGFR1250Lower specificity
Other PEG-based linkerVarious870Moderate efficacy

Properties

IUPAC Name

3-[2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31O9P/c1-3-23-25(18,24-4-2)14-13-22-12-11-21-10-9-20-8-7-19-6-5-15(16)17/h3-14H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBOZPJXNCOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCOCCOCCOCCOCCC(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.